molecular formula C19H16N2O2S2 B6578524 N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-[4-(methylsulfanyl)phenyl]acetamide CAS No. 919851-25-5

N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-[4-(methylsulfanyl)phenyl]acetamide

Cat. No.: B6578524
CAS No.: 919851-25-5
M. Wt: 368.5 g/mol
InChI Key: XOTSSVROHMOJFH-UHFFFAOYSA-N
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Description

N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-[4-(methylsulfanyl)phenyl]acetamide is a multifaceted organic compound, comprising unique structural elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-[4-(methylsulfanyl)phenyl]acetamide typically involves a multi-step process:

  • Formation of the 4H-chromeno[4,3-d][1,3]thiazole core: : This is commonly achieved through a cyclization reaction involving appropriate starting materials such as chromene derivatives and thioamides under acidic conditions.

  • Introduction of the acetamide group: : This step often includes the reaction of the intermediate thiazole with chloroacetic acid or its derivatives in the presence of a base like sodium hydroxide.

  • Attachment of the 4-(methylsulfanyl)phenyl group: : This can be accomplished via a nucleophilic substitution reaction using 4-(methylsulfanyl)phenylamine and an acylating agent like acetic anhydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve:

  • Optimized reaction conditions: : Large-scale reactors capable of maintaining precise temperatures and mixing rates.

  • Continuous flow processes: : Ensuring consistent quality and yield, while reducing the reaction times and costs.

  • Catalysts: : Utilization of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction of the nitro or carbonyl groups present can form amines or alcohols.

  • Substitution: : Various substitution reactions can occur at the phenyl ring or thiazole core, leading to derivatives with modified properties.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction Reagents: : Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution Reagents: : Halogenating agents like bromine or chlorinating agents, under conditions such as reflux in organic solvents.

Major Products

  • Oxidation Products: : Sulfoxides, sulfones, or carbonyl derivatives.

  • Reduction Products: : Amines, alcohols, or hydrocarbons.

  • Substitution Products: : Halogenated derivatives, nitro compounds, or alkylated products.

Scientific Research Applications

Chemistry

  • Material Science: : The compound can be incorporated into polymers to create materials with specific electronic or photonic properties.

  • Catalysis: : Its structural features may allow it to act as a catalyst in organic synthesis, facilitating various chemical transformations.

Biology

  • Enzyme Inhibition: : The compound can act as an inhibitor for enzymes that are involved in critical biological pathways.

  • Biochemical Probes: : Utilized in studies to understand the mechanisms of certain biochemical processes.

Medicine

  • Drug Development: : Potential use as a lead compound in the development of new pharmaceuticals, targeting diseases like cancer or infectious diseases.

  • Diagnostic Agents: : Can be used in imaging techniques to identify and monitor disease states.

Industry

  • Dye Manufacture: : Used in the production of dyes with specific fluorescence or chromatic properties.

Mechanism of Action

The mechanism of action of N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-[4-(methylsulfanyl)phenyl]acetamide involves:

  • Binding to Molecular Targets: : Interacts with specific proteins or enzymes, altering their activity.

  • Pathways Involved: : May affect signaling pathways, leading to changes in cellular function or metabolism. The exact pathways depend on the specific application, whether in a biochemical context or industrial process.

Comparison with Similar Compounds

N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-[4-(methylsulfanyl)phenyl]acetamide stands out due to its unique combination of structural elements.

Similar Compounds

  • N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-phenylacetamide: : Lacks the methylsulfanyl group, resulting in different chemical properties.

  • 2-(4-methylsulfanylphenyl)thiazole derivatives: : Similar but do not possess the chromeno component, leading to different reactivity and applications.

  • Chromeno[4,3-d][1,3]thiazole derivatives: : May not contain the acetamide group, impacting their biological and chemical interactions.

What makes this compound unique is its amalgamation of these distinct moieties, granting it specific reactivity and versatility in applications across various fields.

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Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S2/c1-24-13-8-6-12(7-9-13)10-17(22)20-19-21-18-14-4-2-3-5-15(14)23-11-16(18)25-19/h2-9H,10-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTSSVROHMOJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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